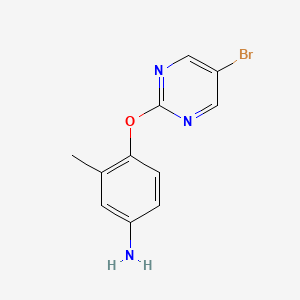
4-((5-Bromopyrimidin-2-yl)oxy)-3-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-Bromopyrimidin-2-yl)oxy)-3-methylaniline is an organic compound that belongs to the class of aromatic amines It features a bromopyrimidine moiety linked to a methylaniline structure through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((5-Bromopyrimidin-2-yl)oxy)-3-methylaniline typically involves the nucleophilic substitution reaction of 5-bromopyrimidine with 3-methoxyaniline. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group (if present) can yield the corresponding amine.
Substitution: The bromine atom in the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-((5-Bromopyrimidin-2-yl)oxy)-3-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-((5-Bromopyrimidin-2-yl)oxy)-3-methylaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromopyrimidine moiety can interact with nucleophilic sites on the target molecule, while the methylaniline structure can enhance binding affinity and specificity.
Comparison with Similar Compounds
- 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile
- 4-(5-Bromopyrimidin-2-yl)morpholine
Comparison:
- Structural Differences: While all these compounds contain the bromopyrimidine moiety, they differ in the substituents attached to the pyrimidine ring. For example, 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile has a benzonitrile group, whereas 4-(5-Bromopyrimidin-2-yl)morpholine contains a morpholine ring.
- Unique Properties: 4-((5-Bromopyrimidin-2-yl)oxy)-3-methylaniline is unique due to the presence of the methylaniline structure, which can influence its reactivity and binding properties in biological systems.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
111986-57-3 |
|---|---|
Molecular Formula |
C11H10BrN3O |
Molecular Weight |
280.12 g/mol |
IUPAC Name |
4-(5-bromopyrimidin-2-yl)oxy-3-methylaniline |
InChI |
InChI=1S/C11H10BrN3O/c1-7-4-9(13)2-3-10(7)16-11-14-5-8(12)6-15-11/h2-6H,13H2,1H3 |
InChI Key |
OEWIWUZEIBYJLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=NC=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid](/img/structure/B12064966.png)


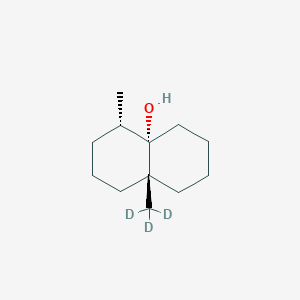
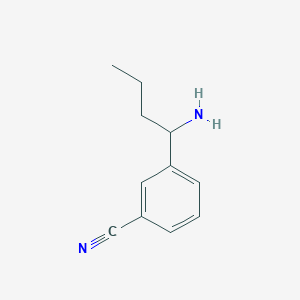
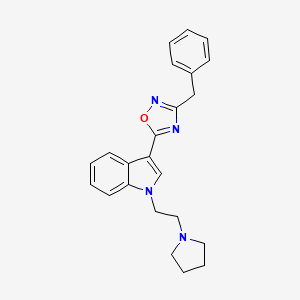
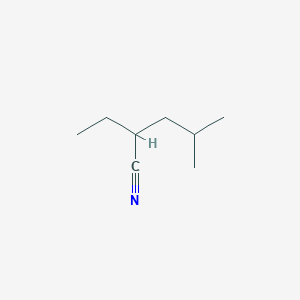




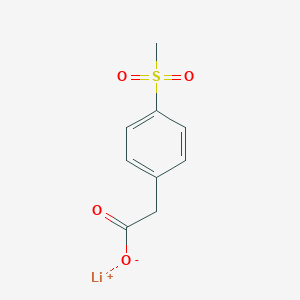

![tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12065049.png)
